molecular formula C23H27N3O2S B5223544 N'-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N-benzylpropanediamide

N'-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N-benzylpropanediamide

Cat. No.: B5223544
M. Wt: 409.5 g/mol
InChI Key: IHCZSTPEJUGICY-UHFFFAOYSA-N
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Description

N’-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N-benzylpropanediamide is a compound that features a unique structure combining an adamantyl group, a thiazole ring, and a benzylpropanediamide moiety

Properties

IUPAC Name

N'-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N-benzylpropanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O2S/c27-20(24-13-15-4-2-1-3-5-15)9-21(28)26-22-25-19(14-29-22)23-10-16-6-17(11-23)8-18(7-16)12-23/h1-5,14,16-18H,6-13H2,(H,24,27)(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHCZSTPEJUGICY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=CSC(=N4)NC(=O)CC(=O)NCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N-benzylpropanediamide typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the thiazole ring through the reaction of an adamantyl-substituted thioamide with an α-haloketone. The resulting intermediate is then coupled with a benzylpropanediamide derivative under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and environmentally friendly solvents to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N’-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N-benzylpropanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure high selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the adamantyl group can yield adamantanone derivatives, while reduction of the thiazole ring can produce dihydrothiazole compounds .

Mechanism of Action

The mechanism of action of N’-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N-benzylpropanediamide involves its interaction with specific molecular targets. The adamantyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The thiazole ring can interact with various enzymes and receptors, modulating their activity. The benzylpropanediamide moiety may contribute to the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N-benzylpropanediamide is unique due to its combination of structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

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